5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one
Overview
Description
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one is a compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the condensation of an appropriate aldehyde with a hydroxylamine derivative to form the oxime group. This is followed by cyclization and further functional group modifications to achieve the desired benzazepine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one can be compared with other benzazepine derivatives, such as:
1-(Hydroxyimino)-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(Hydroxyimino)-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-amine: Contains an amine group instead of a ketone. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3 |
InChI Key |
AGMHHPHTPYMULW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=NO)C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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